REACTION_CXSMILES
|
[C:1]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:2]([NH2:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.Br[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[O:21][CH3:22].C(O[Na])(C)(C)C>C1(C)C=CC=CC=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[CH3:22][O:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[NH:7][C:2]1[C:1]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[Na]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.121 g
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the flask
|
Type
|
CUSTOM
|
Details
|
to room temperature
|
Type
|
WASH
|
Details
|
the reactant mixture was washed
|
Type
|
CUSTOM
|
Details
|
to separate an organic layer
|
Type
|
WASH
|
Details
|
The separated organic layer was washed with distilled water three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Thereafter, residues from which volatile components were removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
were purified
|
Type
|
CUSTOM
|
Details
|
were then recrystallized in normal hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)NC=1C(=CC=CC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.39 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |